2-(4-Fluoro-2-methylphenyl)oxirane
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Overview
Description
2-(4-Fluoro-2-methylphenyl)oxirane is an organic compound with the molecular formula C₉H₉FO. It is a colorless liquid and belongs to the class of epoxides, which are three-membered cyclic ethers containing an oxygen atom and an alkene group. This compound is known for its high reactivity and is used in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)oxirane typically involves the epoxidation of 4-fluoro-2-methylstyrene. One common method is the reaction of 4-fluoro-2-methylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)oxirane is utilized in several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)oxirane: Similar structure but lacks the fluorine atom.
2-(4-Chlorophenyl)oxirane: Contains a chlorine atom instead of a fluorine atom.
2-(4-Bromophenyl)oxirane: Contains a bromine atom instead of a fluorine atom.
Uniqueness
2-(4-Fluoro-2-methylphenyl)oxirane is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-4-7(10)2-3-8(6)9-5-11-9/h2-4,9H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKBHLOZAVREOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599552 |
Source
|
Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-16-3 |
Source
|
Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111991-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluoro-2-methylphenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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